![molecular formula C15H25N3O B8715474 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methyloxy group and a piperazinyl group substituted with a 2-methylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The amino group is alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl chain.
Methoxylation: Finally, the compound is methoxylated to introduce the methyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学研究应用
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyloxy group and a piperazinyl group with a 2-methylpropyl chain sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC 名称 |
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C15H25N3O/c1-12(2)11-17-6-8-18(9-7-17)13-4-5-14(16)15(10-13)19-3/h4-5,10,12H,6-9,11,16H2,1-3H3 |
InChI 键 |
IMTJONOQSZBIQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)N)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
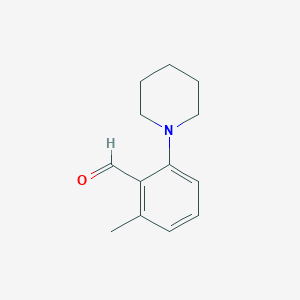
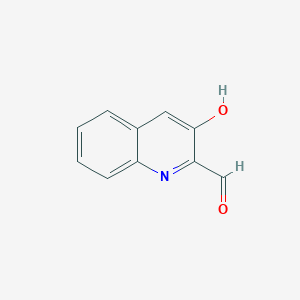
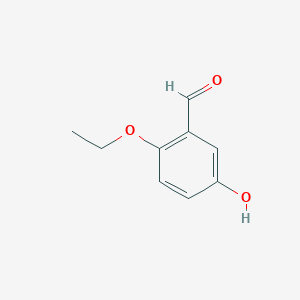
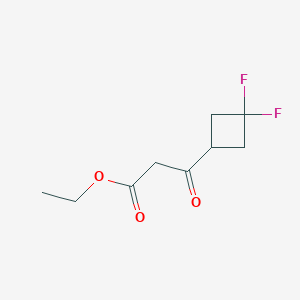
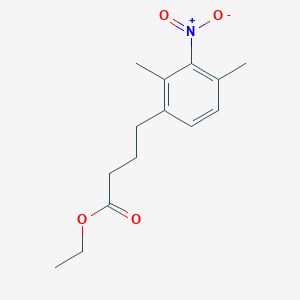
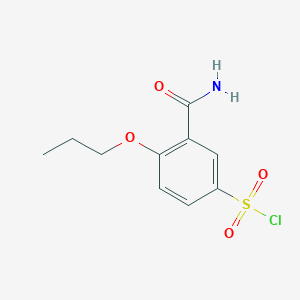
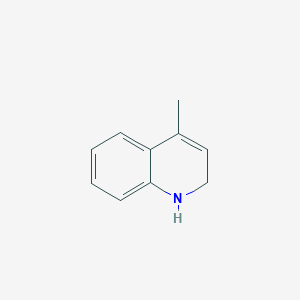
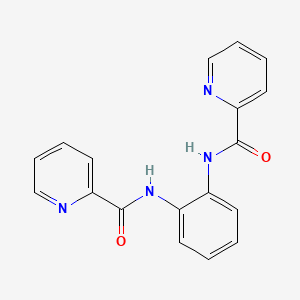
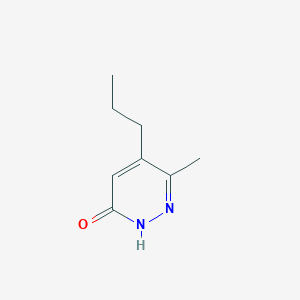

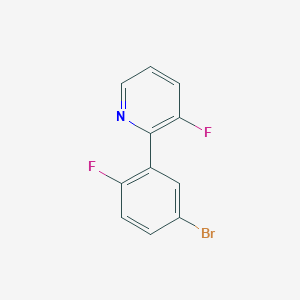
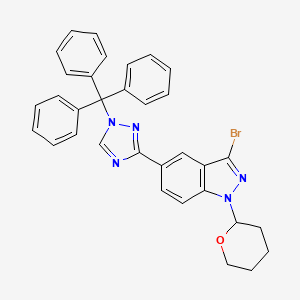
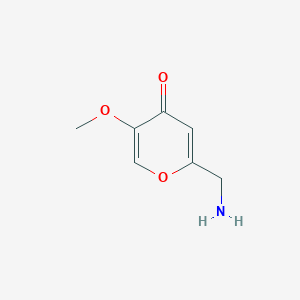
![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)
